

Structure-activity relationship (SAR) of 7-Fluoroquinazolin-2-amine analogs

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Compound of Interest

Compound Name: 7-Fluoroquinazolin-2-amine

Cat. No.: B066806

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A Comparative Guide to the Structure-Activity Relationship of **7-Fluoroquinazolin-2-amine** Analogs and Related Compounds

This guide provides a comparative analysis of the structure-activity relationships (SAR) of compounds structurally related to **7-fluoroquinazolin-2-amine**. Due to a lack of specific published data on **7-fluoroquinazolin-2-amine** analogs, this guide focuses on closely related quinoline and quinazoline derivatives to infer potential SAR trends and biological activities. The primary therapeutic areas explored are anticancer and antimalarial activities, with a focus on kinase inhibition.

Anticancer Activity of 2-(4-fluorophenyl)quinolin-7-amine Analogs

A series of 2-(4-fluorophenyl)quinolin-7-amine analogs have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. The core structure involves a quinoline scaffold, which is a prominent heterocyclic motif in medicinal chemistry with known anticancer properties.^[1] The structure-activity relationship of these analogs reveals key insights into the influence of substitutions on their biological activity.

Data Presentation: Comparative Cytotoxicity

The in vitro cytotoxicity of the synthesized 2-(4-fluorophenyl)quinolin-7-amine analogs was assessed against HeLa (cervical cancer), PC3 (prostate cancer), and MCF-7 (breast cancer)

cell lines. The half-maximal inhibitory concentration (IC50) values, determined by the MTT assay, are summarized below.[\[1\]](#)

Compound ID	R1 (Substitution at 7-amino group)	R2 (Substitution at 6-position)	HeLa IC50 (μM)	PC3 IC50 (μM)	MCF-7 IC50 (μM)
FA-1	H	H	15.8	22.5	35.2
FA-2	CH ₃	H	12.3	18.9	28.7
FA-3	C ₂ H ₅	H	10.5	15.4	25.1
FA-4	H	6-OCH ₃	8.2	11.7	19.8
FA-5	CH ₃	6-OCH ₃	5.1	7.9	12.4
FA-6	C ₂ H ₅	6-OCH ₃	3.9	6.2	9.8
FA-7	H	6-Cl	9.5	13.1	21.3
FA-8	CH ₃	6-Cl	6.8	9.5	15.6

Structure-Activity Relationship (SAR) Analysis

The data from the cytotoxicity assays highlight several key SAR trends for this class of compounds[\[1\]](#):

- Substitution at the 7-amino group (R1): Alkylation of the 7-amino group generally enhances cytotoxic activity. The ethyl-substituted analog (FA-3) was more potent than the methyl-substituted analog (FA-2) and the unsubstituted parent compound (FA-1). This suggests that small, lipophilic groups at this position may improve cell permeability or target engagement.
- Substitution at the 6-position of the quinoline core (R2): The introduction of either an electron-donating group (methoxy, -OCH₃) or an electron-withdrawing group (chloro, -Cl) at the 6-position significantly increased cytotoxic potency compared to the unsubstituted analogs. The methoxy-substituted analogs (FA-4, FA-5, FA-6) generally exhibited the highest potency.

Experimental Protocols

Synthesis of 2-(4-fluorophenyl)quinolin-7-amine Analogs[1]

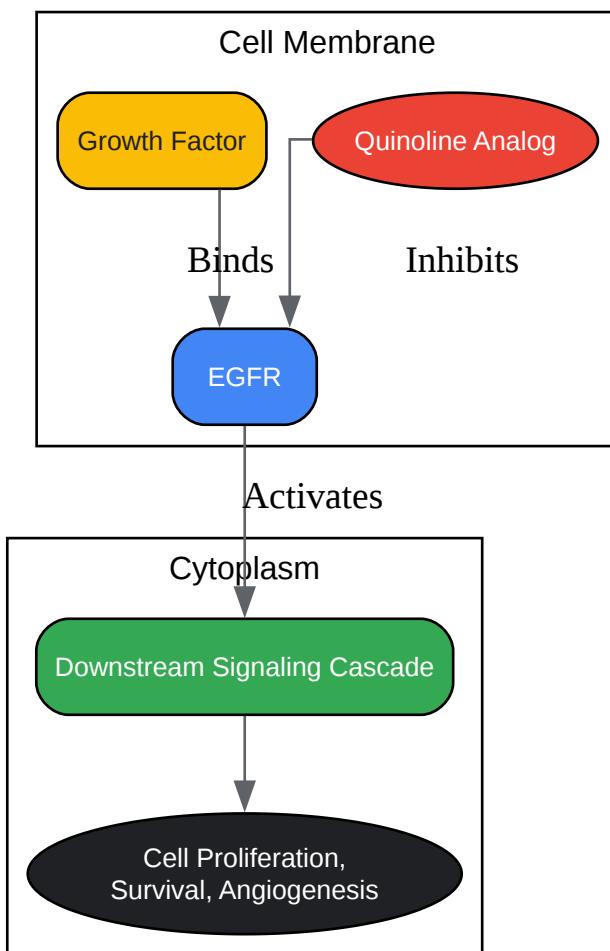
- Modification of the 7-amino Group: The primary amine at the 7-position can be alkylated using appropriate alkyl halides in the presence of a base such as potassium carbonate (K_2CO_3) in a polar aprotic solvent like dimethylformamide (DMF) to yield the N-alkylated analogs.

MTT Assay for Cytotoxicity[1]

- Cell Culture: Human cancer cell lines (HeLa, PC3, MCF-7) are maintained in suitable culture media supplemented with fetal bovine serum and antibiotics. Cells are incubated at 37°C in a humidified atmosphere containing 5% CO_2 .
- Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the synthesized compounds.
- MTT Incubation: After a specified incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.
- Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer.
- Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability.

Proposed Mechanism of Action: Kinase Inhibition

Quinoline-based compounds are known to function as inhibitors of protein kinases, which are key regulators of cell signaling pathways involved in cancer cell proliferation and survival.[1][2][3] The 2-arylquinoline scaffold can act as a pharmacophore that competes with ATP for the binding site of kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2]



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Proposed mechanism of kinase inhibition by quinoline analogs.

Antimalarial Activity of 7-Substituted 4-Aminoquinolines

The structure-activity relationships of 4-aminoquinolines with various substituents at the 7-position have been investigated for their activity against *Plasmodium falciparum*, the parasite responsible for malaria.^[4]

Data Presentation: Antiplasmodial Activity

The half-maximal inhibitory concentrations (IC₅₀) of 7-substituted 4-aminoquinoline analogs were determined against both chloroquine-susceptible and chloroquine-resistant strains of *P. falciparum*.^[4]

7-Position Substituent	Side Chain	Chloroquine-Susceptible <i>P. falciparum</i> IC ₅₀ (nM)	Chloroquine-Resistant <i>P. falciparum</i> IC ₅₀ (nM)
-Cl (Chloroquine)	isopentyl	3-12	-
-I	various	3-12	-
-Br	various	3-12	-
-F	various	15-50	18-500
-CF ₃	various	15-50	18-500
-OCH ₃	various	17-150	90-3000

Structure-Activity Relationship (SAR) Analysis

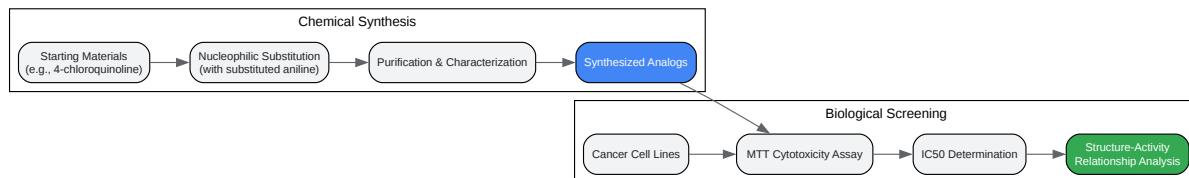
The antiplasmodial activity of 7-substituted 4-aminoquinolines is significantly influenced by the nature of the substituent at the 7-position[4]:

- Halogen Substituents: 7-Iodo and 7-bromo analogs with various diaminoalkane side chains were as active as the corresponding 7-chloro derivatives (like chloroquine).
- Fluorine and Trifluoromethyl Substituents: In contrast, the 7-fluoro and 7-trifluoromethyl analogs were generally less active against chloroquine-susceptible strains and substantially less active against chloroquine-resistant strains.
- Methoxy Substituent: The 7-methoxy analogs were largely inactive against both strains.

This suggests that for antiplasmodial activity in this scaffold, larger halogens at the 7-position are more favorable than fluorine.

Experimental Workflow Visualization

The general workflow for the synthesis and screening of these bioactive compounds can be visualized as follows:

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Workflow for Synthesis and Cytotoxicity Screening.

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